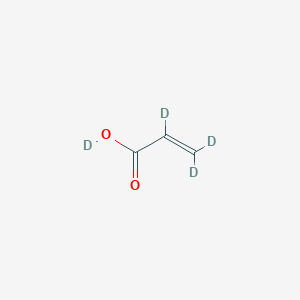

Acrylic acid-d4

Overview

Description

Acrylic acid-d4, also known as 2-Propenoic-2,3,3-d3 acid, is a deuterated form of acrylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a pungent odor and is widely used in various industrial applications due to its unique properties .

Mechanism of Action

Target of Action

Acrylic acid-d4 is a variant of acrylic acid where the hydrogen atoms are replaced by deuterium It’s important to note that acrylic acid and its derivatives are widely used in the production of coatings, adhesives, sealants, textiles, and many other materials .

Mode of Action

It’s known that acrylic acid and its derivatives can participate in various chemical reactions due to the presence of a double bond and a carboxyl group . These groups can undergo polymerization and other reactions, leading to the formation of various useful products .

Biochemical Pathways

It’s known that acrylic acid and its derivatives can be biodegraded by certain microorganisms . The enzymes involved in this biodegradation process have been identified, and the biochemical reactions that could account for the biodegradation of acrylic acid and its derivatives have been predicted .

Pharmacokinetics

It’s known that the properties of a compound can be influenced by the presence of deuterium atoms .

Result of Action

It’s known that acrylic acid and its derivatives can have various effects depending on their specific chemical structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Acrylic acid-d4 plays a significant role in biochemical reactions, particularly in the study of polymerization processes and metabolic pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be used to study the inhibition of polymerization reactions by interacting with inhibitors such as monomethyl ether hydroquinone and phenothiazine . These interactions are crucial for understanding the stability and reactivity of this compound in different biochemical environments.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the swelling and drug release behavior of hydrogels, which are used in drug delivery systems . This compound’s impact on cell function is significant, as it can alter the release kinetics of drugs and other bioactive molecules, thereby influencing therapeutic outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of this compound can inhibit the polymerization of acrylic acid by interacting with inhibitors like monomethyl ether hydroquinone . Additionally, this compound can influence gene expression by altering the transcriptional activity of specific genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be stable under specific storage conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower dosages, this compound can have minimal toxic effects, while higher dosages can lead to adverse effects such as oxidative stress and alterations in antioxidant status . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the production of acrylic acid in microbial systems. For instance, in Escherichia coli, this compound can be produced through pathways involving glycerol, malonyl-CoA, and β-alanine . These pathways highlight the importance of this compound in metabolic engineering and synthetic biology applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . The precise localization of this compound is critical for understanding its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylic acid-d4 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms in acrylic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient exchange of hydrogen with deuterium .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic deuteration of acrylic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve high yields of this compound. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Acrylic acid-d4 undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form poly(this compound), which is used in the production of superabsorbent polymers.

Esterification: It reacts with alcohols to form deuterated esters, which are used in various chemical applications.

Addition Reactions: this compound can undergo Michael addition reactions with nucleophiles, forming deuterated adducts.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, typically using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, usually under reflux conditions.

Addition Reactions: Conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Poly(this compound): Used in superabsorbent materials.

Deuterated Esters: Utilized in various chemical syntheses.

Michael Adducts: Employed in organic synthesis and material science.

Scientific Research Applications

Acrylic acid-d4 has numerous applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of deuterated polymers and other deuterated compounds.

Biology: Employed in metabolic studies to trace biochemical pathways involving acrylic acid.

Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques

Comparison with Similar Compounds

Acrylic Acid: The non-deuterated form of acrylic acid, widely used in the production of polymers, coatings, and adhesives.

Methacrylic Acid: Similar in structure but with a methyl group, used in the production of polymethyl methacrylate (PMMA).

Uniqueness of Acrylic Acid-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable for studies involving isotopic labeling and tracing. Additionally, deuterated compounds like this compound are essential in NMR spectroscopy due to their ability to reduce background signals and enhance the resolution of spectra .

Biological Activity

Acrylic acid-d4 (chemical formula: C₃H₄O₂D₄) is a deuterated variant of acrylic acid, where hydrogen atoms are replaced by deuterium. This modification can significantly influence its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in research and industry.

Target of Action:

this compound participates in various biochemical reactions due to its double bond and carboxyl group, similar to its non-deuterated counterpart. The presence of deuterium alters the kinetic isotope effect, potentially influencing reaction rates and pathways.

Mode of Action:

The compound can interact with enzymes and proteins, affecting their activity. For example, it has been shown to inhibit polymerization processes by interacting with specific inhibitors such as monomethyl ether hydroquinone.

Biochemical Pathways:

this compound can be biodegraded by certain microorganisms, contributing to metabolic pathways that involve the production and utilization of acrylic acid. In microbial systems like Escherichia coli, it is produced through pathways involving glycerol and malonyl-CoA.

This compound exhibits several biochemical properties that make it valuable for research:

-

Cellular Effects:

It influences cellular processes such as signaling pathways and gene expression. Studies indicate that it affects the swelling and drug release behavior of hydrogels used in drug delivery systems. -

Molecular Mechanism:

The compound can bind to enzymes leading to inhibition or activation. For instance, its interaction with polymerization inhibitors demonstrates its role in modulating biochemical reactions. -

Temporal Effects:

The stability and degradation properties of this compound can change over time under varying environmental conditions. This aspect is crucial for understanding its long-term effects in biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Dosage: Minimal toxic effects are observed.

- High Dosage: Adverse effects such as oxidative stress and alterations in antioxidant status may occur.

Applications in Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Precursor for synthesizing deuterated polymers and compounds |

| Biology | Metabolic studies tracing biochemical pathways involving acrylic acid |

| Medicine | Development of deuterated drugs with improved pharmacokinetic properties |

| Industry | Production of deuterated materials for NMR spectroscopy and analytical techniques |

Case Studies

-

Polymerization Studies:

This compound has been utilized to study the inhibition of polymerization reactions, providing insights into the mechanisms by which polymerization can be controlled in industrial applications. -

Drug Delivery Systems:

Research has shown that hydrogels incorporating this compound exhibit modified drug release profiles, enhancing their effectiveness in targeted drug delivery applications. -

Metabolic Pathway Tracing:

In metabolic studies, this compound serves as a tracer molecule, allowing researchers to elucidate complex biochemical pathways involving acrylic acid metabolism in microbial systems .

Properties

IUPAC Name |

deuterio 2,3,3-trideuterioprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-JMLDNBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514652 | |

| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-82-1 | |

| Record name | 2-Propenoic-2,3,3-d3 acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What significant structural transformation does acrylic acid-d4 undergo under high pressure?

A1: this compound, a deuterated form of acrylic acid, exhibits a reconstructive phase transition at a pressure of approximately 0.8 GPa []. This signifies a major rearrangement of its molecular structure, leading to the formation of a distinct high-pressure phase. Interestingly, the molecule remains in a molecular state up to at least 7.2 GPa before undergoing polymerization upon decompression to ambient pressure [].

Q2: How does the polymerization of this compound under high pressure differ from traditional polymerization methods?

A2: The high-pressure polymerization of this compound results in a polymer with a distinct molecular structure compared to polymers synthesized through conventional methods []. This highlights the unique influence of pressure on the reaction pathway and product formation. Further characterization of this unique polymer using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry can provide valuable insights into its specific properties and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.